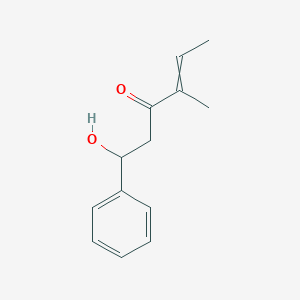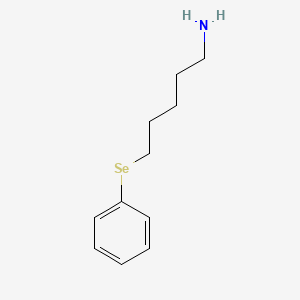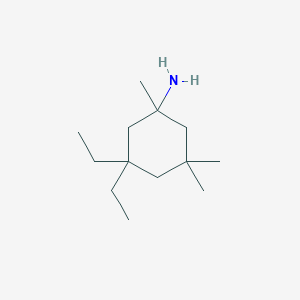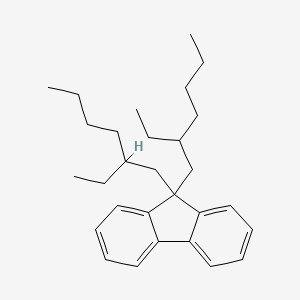![molecular formula C11H17NO3 B14257879 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 419563-68-1](/img/structure/B14257879.png)
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C10H15NO3. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its use in various biochemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reduction of the corresponding nitro compound or catalytic hydrogenation. One common method includes the reaction of 4-nitrobenzyl chloride with formaldehyde and subsequent reduction using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure the complete reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon or other filtration methods is employed to purify the final product, ensuring it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce secondary amines.
科学的研究の応用
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a reducing agent, participating in redox reactions that modulate cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Known for its buffering capacity in biochemical assays.
2-Methyl-1,3-propanediol: Used in polymer and coating applications.
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Employed in the synthesis of resins and plasticizers.
Uniqueness
2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a reducing agent further distinguish it from similar compounds.
特性
CAS番号 |
419563-68-1 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-[(4-aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c12-10-3-1-9(2-4-10)5-11(6-13,7-14)8-15/h1-4,13-15H,5-8,12H2 |
InChIキー |
CWOCQEFLOGIWAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(CO)(CO)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)

![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)

![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)

![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)

![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)

![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
